molecular formula C22H27N3O4S B11936724 (S)-2-({[4-(2,2-dimethyl-1,3-dioxan-5-yl)methoxy-3,5-dimethylpyridin-2-yl]methyl}sulfinyl)-1H-benzimidazole

(S)-2-({[4-(2,2-dimethyl-1,3-dioxan-5-yl)methoxy-3,5-dimethylpyridin-2-yl]methyl}sulfinyl)-1H-benzimidazole

Cat. No.: B11936724
M. Wt: 429.5 g/mol
InChI Key: DWDKHTXMLSZGDL-PMERELPUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions: Azeloprazole is synthesized through a series of chemical reactions involving the formation of a benzimidazole ring. The synthetic route typically includes the reaction of 2-mercaptobenzimidazole with a substituted pyridine derivative, followed by oxidation to introduce the sulfoxide group .

Industrial Production Methods: Industrial production of azeloprazole involves optimizing reaction conditions to ensure high yield and purity. This includes controlling temperature, pH, and reaction time. The final product is purified using techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions: Azeloprazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Azeloprazole has several scientific research applications:

    Chemistry: Used as a model compound to study proton pump inhibitors and their chemical properties.

    Biology: Investigated for its effects on gastric acid secretion and its potential role in treating acid-related disorders.

    Medicine: Studied for its efficacy in managing gastroesophageal reflux disease and other acid-related conditions.

    Industry: Potentially used in the formulation of pharmaceuticals targeting acid suppression

Mechanism of Action

Azeloprazole works by inhibiting the hydrogen potassium adenosine triphosphatase (H+/K+ ATPase) acid pump in the stomach’s parietal cells. This enzyme is responsible for secreting acid into the stomach lumen. By inhibiting this pump, azeloprazole effectively reduces stomach acid production, providing relief from acid-related conditions .

Comparison with Similar Compounds

  • Omeprazole
  • Lansoprazole
  • Rabeprazole
  • Esomeprazole
  • Pantoprazole

Comparison: Azeloprazole is unique in its design to avoid metabolism by the hepatic enzyme CYP2C19, which is a common metabolic pathway for other proton pump inhibitors. This makes azeloprazole potentially more effective in individuals who are poor metabolizers of CYP2C19 substrates .

Properties

Molecular Formula

C22H27N3O4S

Molecular Weight

429.5 g/mol

IUPAC Name

2-[(S)-[4-[(2,2-dimethyl-1,3-dioxan-5-yl)methoxy]-3,5-dimethylpyridin-2-yl]methylsulfinyl]-1H-benzimidazole

InChI

InChI=1S/C22H27N3O4S/c1-14-9-23-19(13-30(26)21-24-17-7-5-6-8-18(17)25-21)15(2)20(14)27-10-16-11-28-22(3,4)29-12-16/h5-9,16H,10-13H2,1-4H3,(H,24,25)/t30-/m0/s1

InChI Key

DWDKHTXMLSZGDL-PMERELPUSA-N

Isomeric SMILES

CC1=CN=C(C(=C1OCC2COC(OC2)(C)C)C)C[S@](=O)C3=NC4=CC=CC=C4N3

Canonical SMILES

CC1=CN=C(C(=C1OCC2COC(OC2)(C)C)C)CS(=O)C3=NC4=CC=CC=C4N3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.